![molecular formula C48H78O17 B1680739 (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-Dihydroxy-2-[(2R,4S,5R,13S,18S)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol CAS No. 20736-08-7](/img/no-structure.png)

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-Dihydroxy-2-[(2R,4S,5R,13S,18S)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

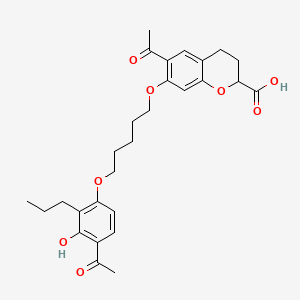

Differentiation inducing agent. Induces endothelial cell growth, migration and capillary tube formation. Inhibits LPS-induced apoptosis. Promotes angiogenesis. Induces MMP-2, VEGF and MAPK, ERK. Active in vivo. Orally active.

Saikosaponin C is a saikosaponin that has been found in B. falactum and has anti-inflammatory and analgesic activities. It reduces basal production of prostaglandin E2 (PGE2; ) in isolated rat peritoneal macrophages when used at a concentration of 100 µg/ml. Saikosaponin C (5 mg/kg per day) decreases acetic acid-induced writhing in repeated cold stressed (SART) mice.

Saikosaponin C is one of the major active constituents of dried Radix bupleuri root that has been widely used in China to treat a variety of conditions. Recently, saikosaponins have been reported to have properties of cell growth inhibition, inducing cancer cells differentiation and apoptosis.

Scientific Research Applications

Synthesis and Derivatives Creation

- Pseudo-sugars Synthesis : Research on synthesizing isomers of pseudo-hexopyranose and their derivatives from specific bicyclic acetal compounds indicates a methodological approach to manipulating complex sugar-like structures for potential applications in synthetic chemistry and drug design (Ogawa et al., 1980).

Oxidation Processes

- Oxidation of Hydrocarbons : The study on oxidizing higher alkanes using a hydrogen peroxide-manganese(IV) complex demonstrates the potential for selective oxidation processes, which could be applied in the synthesis or modification of complex organic molecules (Shul’pin et al., 1999).

Asymmetric Synthesis

- Non-iterative Asymmetric Synthesis of Polyketide Spiroketals : This research highlights methods for creating spiroketal structures with high stereo- and enantioselectivity, relevant for designing complex molecular architectures found in natural products and potential pharmaceuticals (Meilert et al., 2004).

properties

CAS RN |

20736-08-7 |

|---|---|

Product Name |

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-Dihydroxy-2-[(2R,4S,5R,13S,18S)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

Molecular Formula |

C48H78O17 |

Molecular Weight |

927.1 g/mol |

IUPAC Name |

(2S,3R,4R,5R,6S)-2-(((2R,3R,4S,5S,6R)-4,5-dihydroxy-2-((6aR,6bS,8R,12aS,14bS)-8-hydroxy-4,4,6a,6b,11,11,14b-heptamethyl-2,3,4,4a,5,6,6a,6b,7,8,10,11,12,12a,14a,14b-hexadecahydro-1H,9H-12b,8a-(epoxymethano)picen-3-yl)-6-(hydroxymethyl)-2-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-3-yl)oxy)-6-methyltetrahydro-2H-pyran-3,4,5-triol |

InChI |

InChI=1S/C48H78O17/c1-22-30(52)33(55)36(58)39(61-22)63-38-35(57)32(54)24(20-50)64-48(38,65-40-37(59)34(56)31(53)23(19-49)62-40)26-9-12-43(6)25(42(26,4)5)10-13-44(7)27(43)11-14-47-28-17-41(2,3)15-16-46(28,21-60-47)29(51)18-45(44,47)8/h11,14,22-40,49-59H,9-10,12-13,15-21H2,1-8H3/t22-,23+,24+,25?,26?,27?,28-,29+,30-,31+,32+,33+,34-,35-,36+,37+,38+,39-,40-,43-,44+,45-,46?,47?,48+/m0/s1 |

InChI Key |

IUZOALRTJNKYRZ-ANYCVEQWSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@]2(C3CC[C@]4(C(C3(C)C)CC[C@@]5(C4C=CC67[C@]5(C[C@H](C8([C@@H]6CC(CC8)(C)C)CO7)O)C)C)C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)CO)O)O)O)O)O |

SMILES |

C[C@H]1[C@H](O)[C@@H](O)[C@@H](O)[C@H](O[C@@H]2[C@@H](O)[C@H](O)[C@@H](CO)O[C@@]2(O[C@H]3[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O3)C4CC[C@@]5(C)C(CC[C@]6(C)C5C=CC78[C@@]6(C)C[C@@H](O)C9(CO8)[C@@H]7CC(C)(C)CC9)C4(C)C)O1 |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2(C3CCC4(C(C3(C)C)CCC5(C4C=CC67C5(CC(C8(C6CC(CC8)(C)C)CO7)O)C)C)C)OC9C(C(C(C(O9)CO)O)O)O)CO)O)O)O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

Saikosaponin C; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[2-hydroxy-3-[4-(4-hydroxy-3-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]acetamide](/img/structure/B1680656.png)

![1-[(2R)-1-[4-[(3,4-dichlorophenyl)methyl]piperidin-1-yl]-3-methylbutan-2-yl]-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B1680660.png)

![[4-[(2S)-2-acetamido-3-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3R)-2-amino-3-sulfooxybutanoyl]-[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-oxopropyl]phenyl] hydrogen sulfate](/img/structure/B1680665.png)

![[(2R,4R)-4-(6-aminopurin-9-yl)oxolan-2-yl]methanol](/img/structure/B1680670.png)

![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carbonyl)oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1680671.png)

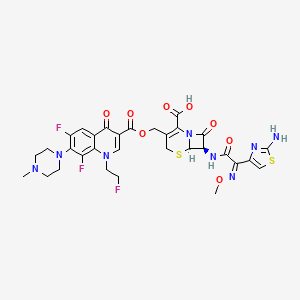

![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[6,8-difluoro-1-(2-fluoroethyl)-4-oxo-7-piperazin-1-ylquinoline-3-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1680672.png)

![(6R,7R)-7-[[(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-[1-[2-(3,4-dihydroxybenzoyl)hydrazinyl]-2-methyl-1-oxopropan-2-yl]oxyiminoacetyl]amino]-3-[[4-(3-carboxy-1-cyclopropyl-6-fluoro-4-oxoquinolin-7-yl)piperazin-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1680674.png)